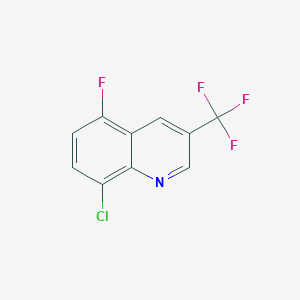

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline

説明

特性

IUPAC Name |

8-chloro-5-fluoro-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-7-1-2-8(12)6-3-5(10(13,14)15)4-16-9(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLFPAINOKJARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline typically involves:

- Introduction of halogen atoms (chlorine and fluorine) into the quinoline ring.

- Incorporation of the trifluoromethyl group at the 3-position.

- Use of nucleophilic substitution and transition-metal catalyzed coupling reactions.

One common approach starts from halogenated quinoline precursors, such as 3-iodo-5-fluoro-8-chloroquinoline, which undergoes trifluoromethylation using trifluoromethylsilane reagents under catalytic conditions.

Key Preparation Method: Copper(I)-Catalyzed Trifluoromethylation

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-iodo-5-fluoro-8-chloroquinoline + trifluoromethylsilane (CF₃SiH₃) + KF + CuI | Solvent: 1-methyl-2-pyrrolidinone (NMP), temperature controlled | This compound |

- Mechanism: The trifluoromethyl group is introduced via nucleophilic substitution of the iodine atom facilitated by copper(I) iodide catalyst and potassium fluoride as activator.

- Solvent Role: NMP acts as a polar aprotic solvent, stabilizing intermediates and enhancing reaction kinetics.

- Yield and Purification: The crude product is typically purified by flash chromatography to obtain high purity.

Precursor Synthesis and Halogenation

The precursor 3-iodo-5-fluoro-8-chloroquinoline can be synthesized via selective halogenation of quinoline derivatives:

- Starting from 8-(benzyloxy)-5,7-dichloroquinoline, iodination at position 3 is achieved using iodine sources under controlled conditions.

- Benzyl protection of the hydroxyl group facilitates selective halogenation.

- The halogenated intermediate is purified by silica gel chromatography.

This precursor synthesis is critical to ensure regioselectivity and functional group tolerance for subsequent trifluoromethylation.

Industrial Fluorination and Purification Method for Related Fluoro-Chloro-Trifluoromethylpyridines

Although focused on pyridine analogs, the industrial process described for fluoro-3-chloro-5-trifluoromethylpyridines shares mechanistic and procedural similarities:

- Direct fluorination of bis-chloro-5-trichloromethylpyridines at elevated temperatures (100–250 °C) and pressures (1–15 MPa) for 5–20 hours.

- Post-reaction neutral washing, drying over anhydrous sodium sulfate, and vacuum distillation to isolate high-purity products.

- Amination and washing steps to remove impurities and residual fluorination reagents.

This method highlights scalable conditions and purification protocols applicable to fluorinated heterocycles like this compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The copper(I)-catalyzed trifluoromethylation method is well-documented for its efficiency in incorporating trifluoromethyl groups into halogenated quinolines, offering a versatile route to fluorinated quinoline derivatives.

- Precursor preparation involving selective halogenation and protection strategies ensures the correct substitution pattern on the quinoline ring, which is essential for subsequent transformations.

- Industrial fluorination techniques provide insight into large-scale production feasibility, emphasizing reaction parameters such as temperature, pressure, and purification steps.

- The use of nucleophilic trifluoromethylation reagents like trifluoromethylsilane in the presence of fluoride sources and copper catalysts is a modern and effective approach compared to older methods relying on harsher conditions or less selective reagents.

化学反応の分析

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

The fluorinated structure of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline enhances its potential as a pharmaceutical agent. Its applications include:

- Drug Development : The compound is being explored for its efficacy in developing drugs with improved bioavailability and metabolic stability.

- Antimalarial Activity : Research indicates that quinoline derivatives can exhibit rapid action against Plasmodium falciparum, making them potential candidates for antimalarial therapies.

Biological Research

This compound serves as a valuable tool in biological studies:

- Enzyme Inhibition : It can act as a probe to investigate enzyme functions and cellular pathways, particularly in cancer research where it may induce apoptosis in cancer cell lines more effectively than non-fluorinated analogs.

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antimicrobial activity, suggesting potential uses in treating infections.

Materials Science

The unique electronic properties of this compound make it suitable for advanced materials development:

- Organic Semiconductors : Its fluorinated nature contributes to enhanced thermal stability and electrical conductivity, which are critical for organic electronic applications.

- Liquid Crystals : The compound's structure is being investigated for use in liquid crystal displays due to its unique optical properties.

Agrochemicals

Research is ongoing into the compound's potential as an active ingredient in pesticides and herbicides. The enhanced biological activity attributed to its fluorinated structure positions it as a promising candidate for agricultural applications aimed at pest control.

Antimalarial Efficacy

A comparative study demonstrated that derivatives of quinoline with similar structures exhibited rapid action against Plasmodium falciparum in both in vitro and in vivo models. This highlights the potential of this compound as a fast-acting antimalarial drug candidate.

Anticancer Research

In a study comparing various quinoline derivatives, those containing trifluoromethyl groups were found to induce apoptosis in cancer cell lines more effectively than their non-substituted counterparts. This suggests that the unique structural features of this compound may enhance its anticancer properties.

作用機序

The mechanism of action of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group often enhances the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity .

類似化合物との比較

Comparative Analysis with Analogous Quinoline Derivatives

Substituent Effects and Positional Isomerism

The biological and chemical behavior of quinoline derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Table 1: Substituent Effects and Key Properties of Selected Quinoline Derivatives

Physicochemical Properties

- Lipophilicity: Trifluoromethyl and chloro groups enhance lipophilicity compared to hydroxyl or carboxylic acid substituents (e.g., 8-hydroxyquinoline derivatives in ). This impacts membrane permeability and bioavailability.

- Solubility : Polar groups like methoxy (e.g., 8-methoxy derivatives in ) or carboxylic acids improve aqueous solubility, whereas halogenated analogs like the target compound are more suited for lipid-rich environments .

生物活性

8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is a member of the quinoline family, which has garnered interest due to its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with chlorine, fluorine, and trifluoromethyl groups, which significantly influence its biological properties. The presence of these electronegative groups enhances the compound's lipophilicity and potential interactions with biological targets.

Antimalarial Activity

Research indicates that quinoline derivatives exhibit potent antimalarial activity. A structure-activity relationship (SAR) study highlighted that compounds similar to this compound demonstrate significant efficacy against Plasmodium falciparum, particularly strains resistant to standard treatments like chloroquine. For instance, chlorinated arylvinylquinolines showed enhanced potency compared to their fluorinated counterparts, with effective concentrations (EC50) in the low nanomolar range .

| Compound | EC50 (nM) | Resistance Index |

|---|---|---|

| This compound | TBD | TBD |

| UCF501 | 21.0 | <1 |

| Compound 47 | 37.0 | TBD |

Anticancer Activity

Studies have reported that quinoline derivatives possess anticancer properties. Specifically, trifluoromethyl-substituted quinolines have been shown to inhibit growth in various cancer cell lines. In a zebrafish embryo model, certain derivatives exhibited significant growth inhibition, suggesting potential for further development as anticancer agents . The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Compounds containing the trifluoromethyl group have shown promising activity against various bacterial strains, likely due to their ability to disrupt bacterial membranes and inhibit critical enzymatic functions .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical metabolic pathways. The presence of halogen atoms may enhance binding affinity and selectivity towards these targets.

Case Studies

- Antimalarial Efficacy : A study demonstrated that derivatives of quinoline with similar structures exhibited rapid action against Plasmodium falciparum in vitro and in vivo models, highlighting their potential as fast-acting antimalarial drugs.

- Anticancer Research : In a comparative study of various quinoline derivatives, those containing trifluoromethyl groups were found to induce apoptosis in cancer cell lines more effectively than non-substituted analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline, and how can intermediates be stabilized during synthesis?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving halogenation and fluorination. For example, intermediates like 8-benzyloxy-7-fluoro-5-(p-tolylsulfonyl)quinoline are stabilized using protecting groups (e.g., benzyl) and controlled oxidation with mCPBA. Deprotection with 6M HCl in dioxane at 90°C yields the final product . Purification via column chromatography or recrystallization ensures high purity (>97% GC) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, as observed in fluorinated quinolines. Computational studies (e.g., LogP calculations) and spectroscopic techniques (¹⁹F NMR) are used to quantify these effects .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- GC-MS : For purity assessment (>97% GC) .

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorination .

- HPLC : For detecting polar impurities post-synthesis .

Q. What are the primary challenges in achieving regioselective halogenation during synthesis?

- Methodological Answer : Competing reactions at C-5 and C-8 positions require careful control of reaction conditions. For example, POCl3 in refluxing CHCl3 selectively chlorinates at C-2 in related quinolines, while fluorination via HF-pyridine avoids side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimalarial or anticancer activity?

- Methodological Answer :

- Antimalarial SAR : Replace the trifluoromethyl group with triazine or tetrazole moieties to enhance binding to Plasmodium falciparum targets. Test against chloroquine-resistant strains (e.g., Dd2) .

- Anticancer SAR : Introduce acetylpiperazine or nitrobenzylamino groups at C-3/C-5 to improve c-Met kinase inhibition. Evaluate cytotoxicity via MTT assays on HepG2 cells .

Q. What strategies mitigate low yields in large-scale synthesis of fluorinated quinoline derivatives?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 89% yield in deprotection steps) .

- Flow chemistry : Minimizes intermediate degradation in oxidation steps (e.g., MCPBA-mediated sulfonation) .

Q. How do fluorination patterns (e.g., 5-F vs. 8-F) alter biological activity?

- Methodological Answer : Fluorine at C-5 enhances membrane permeability in antimalarial quinolines, while C-8 fluorination improves target binding in kinase inhibitors. Comparative studies using isogenic P. falciparum strains or kinase inhibition assays (IC₅₀) are critical .

Q. What computational tools are effective in predicting the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to assess CYP450 interactions.

- Docking Simulations : AutoDock Vina evaluates binding to PfCRT (malaria) or c-Met kinase (cancer) .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。